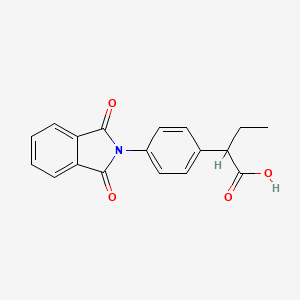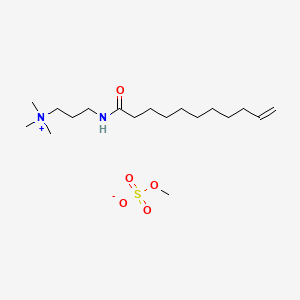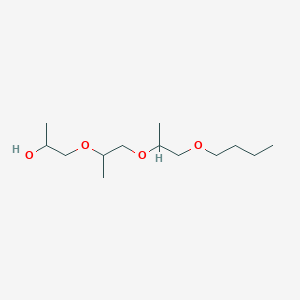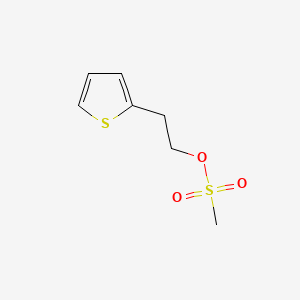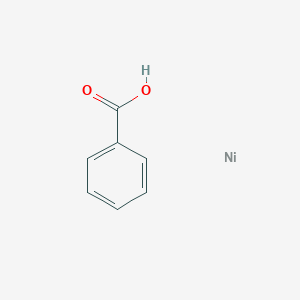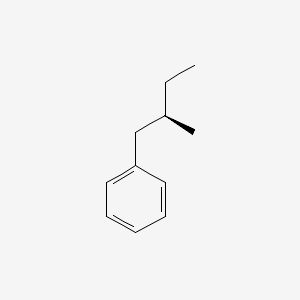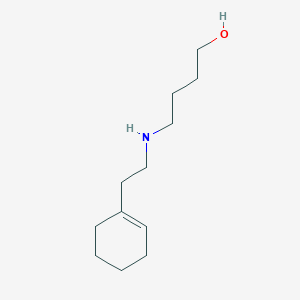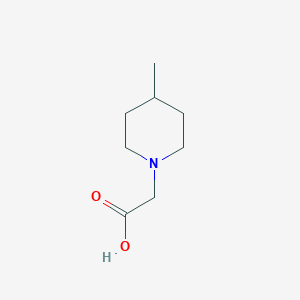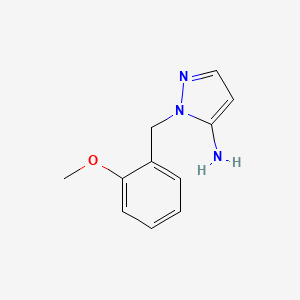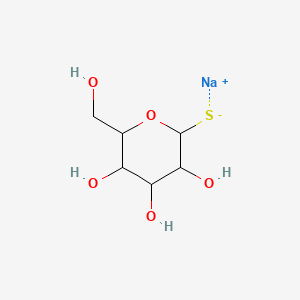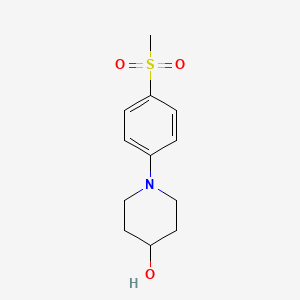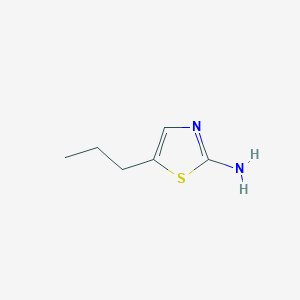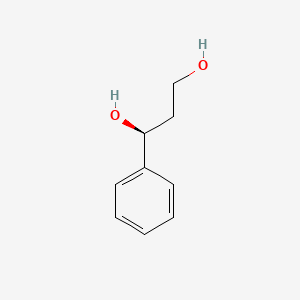
(1S)-1-phenylpropane-1,3-diol
Vue d'ensemble
Description
(1S)-1-phenylpropane-1,3-diol, also known as L-PPD, is a chiral compound that has gained attention in recent years due to its various biological activities. This compound is a diastereomer of D-PPD, which is a well-known antioxidant and anti-inflammatory agent. L-PPD has been shown to possess similar activities, but with higher potency and fewer side effects.
Applications De Recherche Scientifique
Catalyst in Asymmetric Synthesis
- (1S)-1-phenylpropane-1,3-diol and its derivatives have been utilized as catalysts in asymmetric synthesis. For instance, they have been used in the asymmetric addition of diethylzinc to aromatic aldehydes, achieving enantiomeric excesses of up to 92% (Sarvary, Wan, & Frejd, 2002).
Synthesis of Chiral Compounds
- The compound is pivotal in the synthesis of various chiral molecules. It has been used in the enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol, starting from simple aldehydes, showcasing its versatility in stereochemical control (Kihumbu, Stillger, Hummel, & Liese, 2002).
Reactions with Other Compounds
- (1S)-1-phenylpropane-1,3-diol and its derivatives have shown interesting reactions with other compounds. For example, in a study, 1-phenylpropane-1,2-dione reacted with urea and related compounds to form various bicyclic and spiro-compounds, highlighting its reactivity and potential in creating diverse chemical structures (Butler, Hussain, & Leitch, 1980).
Role in Multi-Enzymatic Synthesis
- This compound plays a significant role in multi-enzymatic synthesis processes. It has been used as a key intermediate in the high regio- and stereoselective synthesis of phenylpropanolamines, demonstrating its utility in complex biochemical pathways (Corrado, Knaus, & Mutti, 2021).
Applications in Analytical Chemistry
- In analytical chemistry, derivatives of (1S)-1-phenylpropane-1,3-diol have been used for the study of reactions with the tetrahydroxyborate ion, indicating its usefulness in understanding complex chemical interactions and reactions (Dawber, 1987).
Propriétés
IUPAC Name |
(1S)-1-phenylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFYOSEKOTFOG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426201 | |
| Record name | (1S)-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-phenylpropane-1,3-diol | |
CAS RN |
96854-34-1 | |
| Record name | (1S)-1-phenylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

